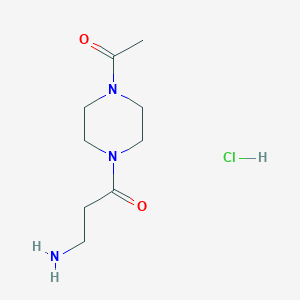

1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride

CAS No.: 917758-58-8

Cat. No.: VC7804140

Molecular Formula: C9H18ClN3O2

Molecular Weight: 235.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 917758-58-8 |

|---|---|

| Molecular Formula | C9H18ClN3O2 |

| Molecular Weight | 235.71 g/mol |

| IUPAC Name | 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one;hydrochloride |

| Standard InChI | InChI=1S/C9H17N3O2.ClH/c1-8(13)11-4-6-12(7-5-11)9(14)2-3-10;/h2-7,10H2,1H3;1H |

| Standard InChI Key | XVBIHUFEURWNQS-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CCN(CC1)C(=O)CCN.Cl |

| Canonical SMILES | CC(=O)N1CCN(CC1)C(=O)CCN.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a piperazine ring acetylated at the 4-position, linked to a 3-aminopropan-1-one group via a methylene bridge. The hydrochloride salt form enhances its solubility in polar solvents, a critical factor for pharmaceutical applications. The 2D and 3D conformational analyses reveal a planar quinazoline-like core with rotational flexibility at the piperazine-nitrogen bond, enabling diverse binding modes .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈ClN₃O₂ |

| Molecular Weight | 271.71 g/mol |

| CAS Numbers | 917758-58-8, 701290-61-1 |

| IUPAC Name | 1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride |

Physicochemical Characteristics

The compound exhibits a calculated partition coefficient (c Log P) of 1.2 ± 0.3, indicating moderate lipophilicity. Its topological polar surface area (TPSA) of 76 Ų suggests favorable membrane permeability, aligning with druglikeness criteria . Spectroscopic data (NMR, IR) confirm the presence of characteristic functional groups, including the acetyl carbonyl (C=O stretch at 1680 cm⁻¹) and protonated amine (N–H bend at 1550 cm⁻¹) .

Synthesis and Derivatives

Structural Analogues

Medicinal chemistry efforts have explored derivatives with modified piperazine substituents. For instance, replacing the acetyl group with benzothiazole or indazole moieties enhances RNA-binding affinity in related compounds . Such modifications highlight the versatility of the piperazine scaffold in drug design.

Biological Activity and Applications

Pharmacological Relevance

Piperazine derivatives are prevalent in antipsychotics, antifungals, and antivirals. The acetylated piperazine in this compound could serve as a precursor for kinase inhibitors or G protein-coupled receptor (GPCR) modulators, though specific targets remain unexplored .

| Code | Recommendation |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in well-ventilated areas. |

Regulatory Status

The compound is listed in the EPA’s DSSTox database (DTXSID40373326) and the ECHA CL Inventory, indicating regulatory oversight for industrial use . No therapeutic approvals have been reported.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume